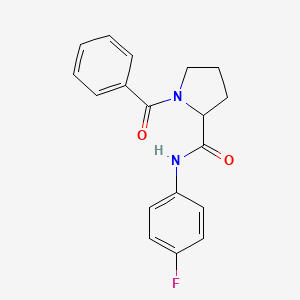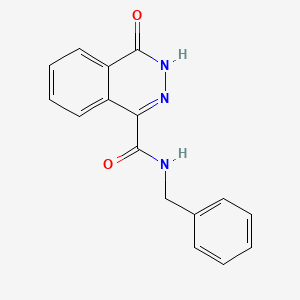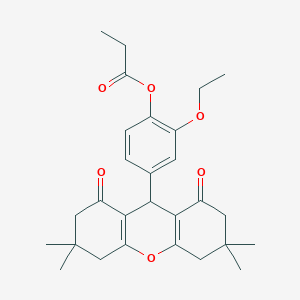![molecular formula C23H23ClN2O3S B5978112 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B5978112.png)
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as CBM-588, and it is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. The inhibition of this interaction has been shown to have anti-cancer effects, making CBM-588 a promising compound for cancer treatment.
Wirkmechanismus
The mechanism of action of CBM-588 involves the inhibition of the protein-protein interaction between c-Myc and Max. This interaction is critical for the transcriptional activity of c-Myc, which is a key regulator of cell growth and proliferation. By inhibiting this interaction, CBM-588 can reduce the expression of c-Myc target genes, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
CBM-588 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, CBM-588 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
CBM-588 has several advantages for lab experiments. It is a potent and selective inhibitor of the c-Myc/Max interaction, making it a valuable tool for studying the role of c-Myc in cancer. Additionally, CBM-588 has been shown to have low toxicity in normal cells, making it a promising compound for cancer treatment.
One limitation of CBM-588 is that it is a synthetic compound, which can be challenging to produce in large quantities for clinical use. Additionally, the anti-cancer effects of CBM-588 have only been studied in vitro and in animal models, and further research is needed to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for research on CBM-588. One area of interest is the development of analogs of CBM-588 with improved pharmacokinetic properties. Another area of interest is the investigation of the potential synergistic effects of CBM-588 with other anti-cancer agents. Additionally, further research is needed to determine the efficacy and safety of CBM-588 in clinical trials.
Synthesemethoden
The synthesis of CBM-588 involves several steps, starting with the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-chlorobenzylamine to form the corresponding amide. The amide is then reacted with methylsulfonyl chloride to form the final product, CBM-588.
Wissenschaftliche Forschungsanwendungen
CBM-588 has been extensively studied in scientific research for its potential anti-cancer effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, CBM-588 has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-16-4-5-17(2)22(14-16)25-23(27)19-8-12-21(13-9-19)26(30(3,28)29)15-18-6-10-20(24)11-7-18/h4-14H,15H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRSDQHZUPNBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B5978033.png)
![6-[2-(1-azepanyl)-2-oxoethyl]-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5978048.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B5978058.png)
![4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(3-phenylpropyl)morpholine](/img/structure/B5978065.png)
![N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5978068.png)
![{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol](/img/structure/B5978082.png)

![2-chloro-5-[4-(2-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5978105.png)
![5-{[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B5978119.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-3-furamide](/img/structure/B5978123.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-methoxy-N-methylpropanamide](/img/structure/B5978142.png)